molecular formula C12H11NO3 B8281796 4-(1-Acetyl-2-oxopropoxy)benzonitrile

4-(1-Acetyl-2-oxopropoxy)benzonitrile

Cat. No.: B8281796
M. Wt: 217.22 g/mol
InChI Key: LNIRUOAPBMLEAT-UHFFFAOYSA-N
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Description

Placement of 4-(1-Acetyl-2-oxopropoxy)benzonitrile within Contemporary Organic Chemistry Paradigms

In contemporary organic chemistry, the significance of a molecule is often determined by its functional groups and potential for synthetic utility or biological activity. The structure of this compound contains several key features: a benzonitrile (B105546) core, an ether linkage, and a β-dicarbonyl moiety (the acetyl-2-oxopropoxy group).

Benzonitrile Moiety: The benzene (B151609) ring substituted with a nitrile (-CN) group is a common scaffold. Benzonitriles are versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. medcraveonline.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to a diverse range of other compounds.

Ether Linkage: The ether group (-O-) connects the benzonitrile ring to the side chain. Ethers are generally stable, but their presence can influence the molecule's solubility and conformational properties.

β-Dicarbonyl Group: The 1-acetyl-2-oxopropoxy side chain contains a β-dicarbonyl system, a highly valuable functional group in organic synthesis. This moiety is a precursor to a wide array of heterocyclic compounds and can participate in various carbon-carbon bond-forming reactions.

The compound's multifunctional nature places it at the intersection of several key areas of modern organic chemistry, including synthetic methodology development, medicinal chemistry, and materials science. rsc.org Its structure is a prime candidate for diversity-oriented synthesis, an approach that aims to create complex and diverse molecular libraries for screening in drug discovery and other applications. acs.org

Historical Development and Evolution of Related Benzonitrile Architectures

The study of benzonitriles dates back to the 19th century. In 1844, Hermann Fehling first reported the synthesis of the parent compound, benzonitrile, through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamanchemicals.comatamankimya.com This discovery laid the groundwork for understanding the chemistry of the nitrile group and established the term "benzonitrile," which now defines this entire class of compounds. wikipedia.orgsciencemadness.org

Early methods for synthesizing benzonitriles included reactions like the Rosenmund–von Braun reaction, which uses cuprous cyanide. wikipedia.org Industrial production later shifted to more efficient processes like the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures. medcraveonline.comatamanchemicals.com

Over the decades, the focus of benzonitrile chemistry has evolved significantly:

Early 20th Century: Research primarily focused on the fundamental reactivity of the nitrile group and the benzene ring.

Mid-20th Century: Benzonitriles gained prominence as intermediates in the production of polymers and other bulk chemicals. For example, benzonitrile is a precursor to benzoguanamine, which is used to make protective coatings and molding resins. atamanchemicals.com

Late 20th and 21st Century: The focus has shifted towards the synthesis of highly functionalized benzonitrile derivatives for specialized applications. researchgate.net These compounds are now integral to the development of pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The development of palladium-catalyzed cross-coupling reactions has provided powerful tools for creating complex benzonitrile architectures with precise control over their structure. mdpi.com

The structure of this compound, with its carefully placed functional groups, is a logical extension of this historical progression, representing a move towards molecules designed for specific, high-value applications.

Fundamental Academic Rationale for the Investigation of this compound

The academic interest in a molecule like this compound stems from several key principles:

Exploration of Novel Reactivity: The combination of a benzonitrile, an ether, and a β-dicarbonyl group in one molecule presents opportunities for exploring unique chemical transformations. Researchers would be interested in the chemoselectivity of reactions—for instance, whether a reagent would react preferentially with the nitrile group or the dicarbonyl moiety.

Synthesis of Heterocyclic Scaffolds: The β-dicarbonyl side chain is a classic precursor for synthesizing five- and six-membered heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with reagents like hydrazines or hydroxylamines. The benzonitrile group would remain as a functional handle on the resulting heterocyclic structure, allowing for further modification.

Potential as a Bioactive Compound: Both the benzonitrile core and various heterocyclic systems derived from β-dicarbonyls are known "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. Synthesizing and testing this molecule and its derivatives could lead to the discovery of new therapeutic agents. For example, benzonitrile fragments are found in FDA-approved drugs for treating conditions like dermatitis and cancer. nih.gov

Overview of Key Research Avenues and Methodologies Applicable to this compound

Investigating a novel compound like this compound would involve a multidisciplinary approach combining synthesis, purification, characterization, and application-oriented studies.

Synthetic Chemistry: The primary research avenue would be the development of an efficient synthesis for the molecule itself. This would likely involve the reaction of 4-hydroxybenzonitrile (B152051) with a halogenated derivative of the β-dicarbonyl side chain (e.g., 3-chloro-2,4-pentanedione) under basic conditions. Subsequent research would explore the reactivity of the molecule, using it as a building block for more complex structures.

Analytical Methodologies: A crucial aspect of the research would be the rigorous characterization of the compound and its products. The following techniques would be indispensable:

Analytical TechniquePurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Structure ElucidationProvides detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy Functional Group IdentificationDetects the characteristic vibrational frequencies of key functional groups, such as the nitrile (-C≡N), ketone (C=O), and ether (C-O) bonds.
Mass Spectrometry (MS) Molecular Weight DeterminationAccurately measures the molecular weight of the compound, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & SeparationUsed to separate the compound from impurities and reaction byproducts, ensuring the purity of the sample for further studies. sielc.comsielc.com
Gas Chromatography (GC) Analysis of Volatile PrecursorsUseful for analyzing the starting materials and monitoring the progress of the synthesis reaction. rsc.org
X-ray Crystallography 3D Molecular StructureIf a suitable crystal can be grown, this technique provides the definitive three-dimensional arrangement of atoms in the solid state.

Application-Focused Research: Once synthesized and characterized, the compound could be explored in various fields:

Medicinal Chemistry: Screening for biological activity against various disease targets.

Materials Science: Investigating its photophysical properties (absorption, emission) for potential use in optical materials or OLEDs. rsc.org

Coordination Chemistry: Using the dicarbonyl moiety to act as a ligand, forming coordination complexes with transition metals that could have catalytic applications. atamanchemicals.com

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2,4-dioxopentan-3-yloxy)benzonitrile

InChI

InChI=1S/C12H11NO3/c1-8(14)12(9(2)15)16-11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3

InChI Key

LNIRUOAPBMLEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 1 Acetyl 2 Oxopropoxy Benzonitrile

Retrosynthetic Disconnection Analysis of the 4-(1-Acetyl-2-oxopropoxy)benzonitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comnih.gov For this compound, the most logical disconnection point is the ether linkage (C-O bond), as this bond is commonly formed through reliable synthetic methods. amazonaws.com

This primary disconnection breaks the molecule into two key synthons: a phenoxide synthon derived from 4-cyanophenol and an α-haloketone synthon derived from a halogenated pentanedione. The corresponding real-world reagents for these synthons would be 4-cyanophenol and 3-chloro-2,4-pentanedione.

Figure 1: Retrosynthetic Disconnection of this compound

Direct Synthetic Pathways to this compound.

Multi-Component Condensation Reactions for the Core Structure

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation, thereby enhancing atom economy and reducing waste. researchgate.netnih.gov For the synthesis of the 4-hydroxybenzonitrile (B152051) core of the target molecule, MCRs could potentially offer a convergent and efficient approach, although traditional methods are also well-established. chemicalbook.com

One hypothetical MCR approach could involve a variation of the Hantzsch dihydropyridine (B1217469) synthesis or similar condensation reactions. mdpi.com For instance, a three-component reaction could be envisioned between a β-ketoester, an ammonia (B1221849) source, and a suitable three-carbon aldehyde synthon, which upon aromatization and functional group manipulation could yield a substituted benzonitrile (B105546). However, the direct synthesis of 4-hydroxybenzonitrile via an MCR is not a commonly reported route.

More established methods for the synthesis of 4-hydroxybenzonitrile include the ammoxidation of p-cresol (B1678582) or the reaction of 4-bromophenol (B116583) with copper(I) cyanide. chemicalbook.com Another route involves the reaction of 4-chlorobenzonitrile (B146240) with sodium methoxide (B1231860) followed by demethylation. chemicalbook.com These methods, while not MCRs, provide reliable access to the key precursor for the subsequent esterification step.

A potential four-component reaction for the synthesis of a related isoindolinone structure, which shares the benzonitrile motif, involves 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and various nitriles under ruthenium photocatalysis. researchgate.net While not directly applicable to 4-hydroxybenzonitrile, this illustrates the power of MCRs in constructing complex aromatic nitrile-containing molecules.

Catalytic Systems and Their Efficacy in this compound Synthesis

The crucial step in the synthesis of this compound is the esterification of the phenolic hydroxyl group of 4-hydroxybenzonitrile. The choice of catalyst is paramount for achieving high yield and selectivity in this O-acylation reaction. ucalgary.ca

Homogeneous catalysts are often employed for their high activity and selectivity under mild reaction conditions. For the O-acylation of phenols, both acid and base catalysts are effective. ucalgary.ca

Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid can be utilized to promote the esterification of phenols. google.comgoogle.com These catalysts function by protonating the acylating agent, thereby increasing its electrophilicity. ucalgary.ca Lewis acids like boron trifluoride, aluminum chloride, and ferric chloride are also effective homogeneous catalysts for this transformation. google.com

The table below summarizes the performance of various homogeneous acid catalysts in the esterification of phenols with acetic acid, a reaction analogous to the synthesis of the target compound.

CatalystSubstrateAcylating AgentYield (%)Reference
Sulfuric Acidt-octylphenolAcetic Acid74 google.com
Methanesulfonic AcidIsononyl phenol (B47542)Acetic AcidHigh google.com
p-Toluenesulfonic AcidDihydrocaffeic acidPropanol88 mdpi.com

Base-catalyzed O-acylation is another viable route, which proceeds by deprotonating the phenol to increase its nucleophilicity. ucalgary.ca Common bases used include pyridine, triethylamine, and 4-(dimethylamino)pyridine (DMAP).

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. For the acylation of phenols, several solid acid and base catalysts have been developed.

Solid acid catalysts such as zeolites, sulfated zirconia, and heteropoly acids have demonstrated efficacy in promoting the esterification of phenols. researchgate.netiitm.ac.in For instance, Zn-exchanged NaY and ZSM5 zeolites have been studied for the gas-phase acylation of phenol with acetic acid. researchgate.net Cerium(IV) oxide (CeO₂) has been reported as a robust heterogeneous catalyst for the phenolysis of unactivated amides to form phenolic esters, showcasing its potential for C-O bond formation. researchgate.net

The following table presents examples of heterogeneous catalysts used in acylation reactions relevant to the synthesis of this compound.

CatalystSubstrateAcylating AgentKey FeatureReference
ZSM-5 ZeolitePhenolAcetic AcidShape selectivity researchgate.net
CeO₂BenzamidePhenolReusable, additive-free researchgate.net
Amberlyst-35Ferulic acidGlycerolHigh conversion mdpi.com
Zinc chloride on aluminaPhenolCarboxylic acidsHigh regioselectivity rsc.org

These systems provide a greener alternative to homogeneous catalysts by simplifying product purification and allowing for catalyst recycling.

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metal-based catalysts. For the acylation of phenols, certain organic molecules can act as effective catalysts.

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly efficient organocatalyst for acylation reactions. It functions as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive acylpyridinium intermediate.

Recent advancements have explored the use of electrostatically tuned phenols as organocatalysts for transfer hydrogenation reactions, indicating the potential for tailored phenol-based catalysts in other transformations. nih.gov While specific organocatalysts for the acylation with β-dicarbonyl compounds are not widely reported, the principles of nucleophilic and general base catalysis can be applied to design suitable organocatalytic systems. For instance, chiral amines and phosphoric acids have been used in various catalytic applications and could be explored for this purpose.

Principles of Green Chemistry in the Design of Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are highly relevant to the synthesis of this compound.

One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified work-up procedures. jmchemsci.com

The acetylation of phenols, alcohols, amines, and thiols has been successfully carried out under solvent-free conditions. nih.govmdpi.com For example, the reaction of various substrates with acetic anhydride (B1165640) at 60 °C in the absence of any solvent and catalyst has been shown to proceed efficiently, affording high yields of the acetylated products. mdpi.com This approach significantly reduces the environmental footprint of the synthesis by eliminating solvent waste.

The table below highlights several solvent-free acylation methods.

SubstrateAcylating AgentConditionsYield (%)Reference
PhenolAcetic Anhydride60 °C, no catalystHigh mdpi.com
ThymolAcetic AnhydrideRoom temp., 1% VOSO₄87 nih.gov
PhenolsCarboxylic AcidsMicrowave, ZnCl₂/Al₂O₃High rsc.org
Alcohols, Thiols, AminesAcetic AnhydrideH-beta zeoliteExcellent jmchemsci.com

These examples demonstrate the feasibility of developing a solvent-free or reduced-solvent synthesis for this compound, particularly for the key esterification step. By adopting such methodologies, the synthesis can be made more environmentally benign and economically viable.

The search included queries focused on general synthetic routes as well as specialized, energy-efficient techniques such as microwave-assisted and photochemical synthesis. Furthermore, investigations into process optimization and scale-up studies for this specific compound within an academic context yielded no relevant results.

General principles of microwave-assisted synthesis involve the use of microwave irradiation to rapidly heat reaction mixtures, which can lead to significantly shorter reaction times, cleaner product formation, and enhanced yields compared to conventional heating methods. psu.edurasayanjournal.co.innih.gov This technique is particularly effective for molecules possessing a dipole moment, as they can directly absorb microwave energy. psu.edu Solvent-free microwave-assisted synthesis is also a recognized green chemistry approach. rasayanjournal.co.in

Similarly, photochemical synthesis utilizes light energy to initiate chemical reactions. nih.gov This method can enable unique transformations that are not achievable through thermal methods and often proceeds under mild conditions. Continuous flow photochemistry, in particular, offers advantages in terms of scalability, reproducibility, and safety. nih.gov

While these energy-efficient methodologies are widely applied in modern organic synthesis for a variety of compounds, wjarr.com their specific application to the synthesis of this compound has not been documented in the available literature. Likewise, detailed studies on optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) and strategies for scaling up the production of this compound from laboratory to larger academic quantities are not present in the surveyed scientific databases.

Therefore, the requested detailed research findings, data tables, and specific protocols for the synthesis of this compound cannot be provided due to a lack of published data on this particular molecule.

Mechanistic Investigations of Reactions Involving 4 1 Acetyl 2 Oxopropoxy Benzonitrile

Reactivity Profile of 4-(1-Acetyl-2-oxopropoxy)benzonitrile at Key Functional Groups.

The unique arrangement of functional groups in this compound allows for a diverse range of chemical behaviors, from nucleophilic additions at its unsaturated sites to substitutions on the aromatic core.

The nitrile group (C≡N) is a strongly polarized functional group, which defines its characteristic reactivity. libretexts.org The carbon atom, triple-bonded to the highly electronegative nitrogen, bears a partial positive charge, rendering it electrophilic. libretexts.org This electrophilicity makes the nitrile susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com For instance, reactions with organometallic reagents like Grignard or organolithium compounds lead to the formation of an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com Similarly, reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄) proceeds via two successive nucleophilic additions of a hydride ion, ultimately affording a primary amine after an aqueous workup. libretexts.org

While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity and basicity are significantly attenuated. libretexts.org This is due to the sp hybridization of the nitrogen atom, which imparts a high degree of s-character to the orbital containing the lone pair. libretexts.org As a result, these electrons are held more closely to the nucleus and are less available for donation compared to the sp³-hybridized nitrogen in amines. libretexts.org The reactivity of the nitrile group in this compound is further modulated by the electronic effects of the para-alkoxy substituent. The oxygen atom of the ether linkage can donate electron density to the ring via resonance, which may slightly reduce the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile (B105546).

The 1-acetyl-2-oxopropoxy side chain contains a 1,3-dicarbonyl system, also known as a β-dicarbonyl or active methylene (B1212753) compound. tcichemicals.comwikipedia.org This arrangement confers unique reactivity. The carbonyl carbons themselves are electrophilic centers, susceptible to nucleophilic attack. tcichemicals.com However, the most significant feature is the enhanced acidity of the protons on the central methylene carbon (the α-carbon). pressbooks.pub The collaboration of two carbonyl groups effectively stabilizes the resulting conjugate base (an enolate) through resonance, delocalizing the negative charge onto both oxygen atoms. youtube.com This stabilization dramatically increases the acidity of the α-hydrogens, with pKa values typically in the range of 9-11, making them far more acidic than protons α to a single ketone (pKa ≈ 20). youtube.compearson.com

This acidity facilitates the easy formation of a nucleophilic enolate under basic conditions. pressbooks.pub This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. pressbooks.pubyoutube.com The 1,3-dicarbonyl moiety exists in a dynamic equilibrium between the diketo form and two enol tautomers, a state which is central to its reactivity. tcichemicals.com This dual character, possessing both electrophilic carbonyl carbons and a nucleophilic central carbon (via the enolate), makes the β-dicarbonyl group a versatile component in synthesis. tcichemicals.com

Compound TypeApproximate pKa
Alkane (e.g., Ethane)~50
Monoketone (α-proton)~20
β-Diketone (α-proton)~9-11

The benzene (B151609) ring of this compound is disubstituted at the 1 and 4 positions, and its reactivity towards further electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of these two groups. wikipedia.org Substituents can be classified based on their influence on the reaction rate and their directing effects (ortho, para, or meta). libretexts.org

The nitrile (-CN) group is an electron-withdrawing group through both induction and resonance. This withdrawal of electron density deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. libretexts.org It is classified as a meta-director. wikipedia.org

Conversely, the alkoxy (-OR) group is an activating group. libretexts.org While it is electron-withdrawing by induction, its powerful electron-donating effect through resonance dominates, enriching the electron density of the ring and making it more susceptible to electrophilic attack. youtube.com The alkoxy group is an ortho, para-director. youtube.com

Substituent GroupEffect on ReactivityDirecting Effect
-OR (Alkoxy)ActivatingOrtho, Para
-CN (Nitrile)DeactivatingMeta

Intramolecular Cyclization and Rearrangement Mechanisms of this compound Derivatives.

The structure of this compound is amenable to several intramolecular reactions. One plausible pathway is an intramolecular electrophilic attack of the side chain onto the aromatic ring. In a reaction analogous to the cyclization of δ-aryl-β-dicarbonyl compounds, the enol or enolate of the dicarbonyl moiety can act as a nucleophile, attacking one of the electron-rich positions on the benzene ring ortho to the activating alkoxy group. beilstein-journals.orgnih.govresearchgate.net This process, which can be viewed as an intramolecular Friedel-Crafts acylation, would lead to the formation of a new six-membered ring, yielding a substituted tetralone derivative.

Another potential transformation is a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, similar to the Claisen rearrangement observed in O-allyl β-ketoesters. nih.gov Such a process would involve a concerted reorganization of electrons through a cyclic transition state, resulting in the migration of the dicarbonyl-containing fragment from the ether oxygen to a carbon atom of the aromatic ring. The feasibility of such rearrangements is often predictable due to the highly ordered, chair-like transition states involved. nih.gov

Exploration of Radical Pathways and Processes in this compound Chemistry.

Radical-mediated reactions offer an alternative mechanistic manifold for the transformation of this compound. Research on analogous δ-aryl-β-dicarbonyl systems has demonstrated that single-electron transfer (SET) oxidants, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), can initiate intramolecular cyclization via a radical pathway. beilstein-journals.orgnih.govresearchgate.netnih.gov

In such a mechanism, the β-dicarbonyl moiety is oxidized to generate a carbon-centered radical at the active methylene position. This electrophilic radical can then undergo an intramolecular addition to the electron-rich aromatic ring. nih.gov The success of this cyclization is highly dependent on the stability of the subsequent cyclohexadienyl radical intermediate. beilstein-journals.orgnih.gov The presence of the electron-donating alkoxy group on the aromatic ring would be expected to stabilize this intermediate, thereby facilitating the cyclization process. This radical approach provides a pathway to cyclized products under conditions distinct from traditional ionic reactions. youtube.com Radical processes can also involve the nitrile group, where radical addition followed by cyclization can lead to the formation of lactones. acs.org

Elucidation of Transition State Structures and Energy Barriers in Reactions of this compound.

Understanding the precise mechanisms of reactions involving this compound requires the characterization of transition state (TS) structures and their associated energy barriers, often achieved through computational methods like Density Functional Theory (DFT). acs.org

For the radical-mediated intramolecular cyclization discussed above, DFT studies on analogous systems have provided significant insights. beilstein-journals.orgnih.govresearchgate.net Calculations reveal the activation barriers for the key steps: rotation around the C-C bond to achieve a suitable geometry for attack, and the subsequent radical addition to the aromatic ring. nih.gov These studies have shown that the energy barrier for cyclization is sensitive to the electronic nature of the aromatic ring; electron-donating groups lower the barrier by stabilizing the resulting radical intermediate, while electron-withdrawing groups increase it. beilstein-journals.orgnih.gov

For reactions at the nitrile group, computational studies modeling the nucleophilic attack of thiols on various benzonitriles have elucidated the mechanism and energetics. nih.gov These calculations show the reaction proceeds through a concerted, synchronous mechanism where nucleophilic attack and proton transfer occur simultaneously in the transition state. nih.gov The calculated activation energies (Ea) provide a quantitative scale for the propensity of a nitrile group to react with a nucleophile. nih.gov Such computational approaches could be directly applied to this compound to predict its reactivity and rationalize experimental outcomes.

Reaction Type (Analogous System)Key StepCalculated Energy Barrier (kcal/mol)
Radical cyclization of δ-(m-methoxyphenyl)-β-diketoneCyclization onto aromatic ring12.0
Radical cyclization of δ-(p-chlorophenyl)-β-diketoneCyclization onto aromatic ring16.9
Nucleophilic attack of cysteamine (B1669678) on benzonitrileThioimidate formation (TS)16.2

Data sourced from DFT studies on analogous systems to illustrate typical energy barriers. beilstein-journals.orgnih.govnih.gov

Kinetic and Thermodynamic Aspects Governing this compound Reactivity

A thorough review of scientific literature and chemical databases indicates a notable absence of specific experimental kinetic and thermodynamic data for the compound this compound. The reactivity of this molecule, which possesses a benzonitrile group attached to an ether linkage containing a β-dicarbonyl moiety, suggests a rich and complex chemical profile. However, without dedicated research, a quantitative discussion of its reaction kinetics and thermodynamics remains speculative. This section will, therefore, outline the fundamental kinetic and thermodynamic principles that would govern the reactivity of this compound and the types of experimental data required for a comprehensive understanding.

Theoretical Framework for Kinetic Analysis

The study of chemical kinetics would be essential to understand the rates of reactions involving this compound. Key parameters that would need to be determined include:

Rate Law and Reaction Order: The rate law for a reaction involving this compound would describe the mathematical relationship between the reaction rate and the concentration of the reactants. For instance, in a potential hydrolysis reaction, the rate law might be expressed as: Rate = k [this compound]x [H₂O]y where k is the rate constant, and x and y are the reaction orders with respect to each reactant.

Rate Constant (k): This proportionality constant is a crucial indicator of reaction speed at a specific temperature. A larger rate constant would signify a faster reaction.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. It represents the energy barrier that must be overcome for the reactants to transform into products. A high activation energy would imply a slower reaction rate, as fewer molecules would possess sufficient energy to react. The Arrhenius equation, k = A e(-Ea/RT), quantitatively relates the rate constant to the activation energy and temperature.

Half-life (t1/2): The half-life of a reaction is the time required for the concentration of this compound to decrease to half of its initial value. This parameter is particularly important for understanding the stability and persistence of the compound under various conditions.

Experimental determination of these parameters would likely involve techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor the concentration of the reactant or a product over time at controlled temperatures.

Hypothetical Kinetic Data Table

While no specific data exists, a hypothetical data table for a reaction, such as the acid-catalyzed hydrolysis of this compound, might look like the following. This table is for illustrative purposes only and does not represent actual experimental results.

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Half-life (t₁/₂) (s)
298k₁Eat₁
308k₂t₂
318k₃t₃

Data in this table is hypothetical and serves as an example of how kinetic data for this compound would be presented.

Thermodynamic Considerations

The thermodynamic aspects of reactions involving this compound would determine the extent to which a reaction proceeds and the position of the chemical equilibrium. The key thermodynamic parameters include:

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction. A negative ΔH indicates an exothermic reaction (heat is released), while a positive ΔH signifies an endothermic reaction (heat is absorbed).

Entropy Change (ΔS): This is a measure of the change in disorder or randomness of the system during a reaction. Reactions that result in an increase in the number of molecules or a transition to a more disordered state (e.g., solid to liquid) typically have a positive ΔS.

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of the spontaneity of a reaction under constant temperature and pressure. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS.

A negative ΔG indicates a spontaneous (product-favored) reaction.

A positive ΔG indicates a non-spontaneous (reactant-favored) reaction.

A ΔG of zero indicates that the reaction is at equilibrium.

Equilibrium Constant (Keq): This value is related to the Gibbs free energy change (ΔG° = -RT ln Keq) and provides a quantitative measure of the ratio of products to reactants at equilibrium. A large Keq indicates that the reaction proceeds nearly to completion.

Illustrative Thermodynamic Data Table

Similar to the kinetic data, no thermodynamic data for reactions of this compound is currently available. A representative table for a potential reaction, such as an intramolecular cyclization, is presented below for illustrative purposes.

Reaction ParameterValueUnits
Enthalpy Change (ΔH°)ΔH₁kJ/mol
Entropy Change (ΔS°)ΔS₁J/(mol·K)
Gibbs Free Energy Change (ΔG°)ΔG₁kJ/mol
Equilibrium Constant (Keq) at 298 KK₁-

Data in this table is hypothetical and intended to show the format of thermodynamic data for reactions involving this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 4 1 Acetyl 2 Oxopropoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(1-Acetyl-2-oxopropoxy)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering insights into the molecule's conformation and the electronic environment of each nucleus.

Two-dimensional NMR techniques are critical for mapping the complex network of connections within this compound. researchgate.net Each experiment provides a specific piece of the structural puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a correlation between the two sets of chemically equivalent aromatic protons on the para-substituted benzene (B151609) ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). epfl.ch This technique is used to definitively assign the carbon signals of the benzonitrile (B105546) ring, the methine (CH), and the acetyl methyl (CH₃) group by linking them to their corresponding proton signals. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. ipb.pt NOESY data can help determine the preferred conformation of the flexible 1-acetyl-2-oxopropoxy side chain relative to the plane of the benzonitrile ring.

A summary of expected ¹H and ¹³C NMR chemical shifts, based on the functional groups present, is provided below.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic CH (ortho to CN)7.6 - 7.8132 - 134Protons to Nitrile Carbon, Quaternary Carbon
Aromatic CH (ortho to O)7.0 - 7.2115 - 117Protons to Quaternary Carbon, Methine Carbon
Nitrile Carbon (C≡N)-118 - 120From ortho Aromatic Protons
Quaternary Aromatic C-O-160 - 163From ortho Aromatic Protons, Methine Proton
Quaternary Aromatic C-CN-105 - 108From ortho Aromatic Protons
Methine CH5.5 - 5.878 - 82To Carbonyl Carbons, Aromatic C-O
Acetyl CH₃2.2 - 2.425 - 28To Acetyl Carbonyl Carbon, Methine Carbon
Acetyl C=O-195 - 200From Acetyl Protons, Methine Proton
Ketone C=O-200 - 205From Methine Proton

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR or diffraction methods alone. nih.gov It is particularly useful for distinguishing between different solid forms, such as crystalline polymorphs and amorphous material.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the primary ssNMR experiment. Different crystalline forms (polymorphs) would exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. researchgate.net Amorphous forms, lacking long-range order, would typically display much broader NMR signals compared to their crystalline counterparts. Thus, ssNMR can be used to identify the solid form of the compound, assess its purity, and study its stability. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and torsional angles. mdpi.comeurjchem.com

Growing a suitable single crystal of the compound allows for its complete structural elucidation via single-crystal X-ray diffraction. mdpi.com This analysis would yield the exact molecular conformation adopted in the solid state. It would also reveal the details of the crystal packing, which is governed by intermolecular forces such as C-H···O or C-H···N hydrogen bonds and potential π–π stacking interactions between the benzonitrile rings of adjacent molecules. nih.gov This information is vital for understanding the physical properties of the solid material.

A hypothetical set of crystal data parameters for this compound is presented below, based on typical values for similar organic molecules. mdpi.comnih.gov

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1
b (Å)7.4
c (Å)17.5
β (°)91.0
Volume (ų)790
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.35

Powder X-ray Diffraction (PXRD) is a rapid and essential tool for the characterization of polycrystalline materials. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

PXRD is used to:

Identify the crystalline form: By comparing the experimental pattern to calculated patterns from single-crystal data, the specific polymorph can be identified.

Assess phase purity: The presence of sharp peaks indicates crystallinity, while the absence of peaks from known impurities or other polymorphs confirms the sample's purity.

Monitor solid-state transformations: PXRD can track changes in the crystal structure that may occur due to factors like heat or humidity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, providing a characteristic spectrum that can be used for identification and structural analysis. nih.gov

For this compound, the key functional groups give rise to distinct and identifiable peaks in the FT-IR and Raman spectra.

Nitrile Group (C≡N): This group is expected to show a strong, sharp absorption band in the FT-IR spectrum and a strong, polarized band in the Raman spectrum around 2220-2230 cm⁻¹. orientjchem.org

Carbonyl Groups (C=O): The molecule contains two distinct carbonyl groups (acetyl and ketone). These will result in very strong IR absorptions, likely appearing as two resolved or overlapping bands in the 1680-1725 cm⁻¹ region.

Aromatic Ring: The para-substituted benzonitrile ring will have characteristic C=C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹.

Ether Linkage (Ar-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically between 1200 and 1260 cm⁻¹.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching modes are found in the 2850-3000 cm⁻¹ region, with bending vibrations occurring around 1450 cm⁻¹ and 1375 cm⁻¹. orientjchem.org

The table below summarizes the expected prominent vibrational bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-HStretching3050 - 3100MediumMedium
Aliphatic C-HStretching2850 - 3000MediumMedium
Nitrile (C≡N)Stretching2220 - 2230Strong, SharpStrong
Carbonyls (C=O)Stretching1680 - 1725Very StrongMedium
Aromatic C=CStretching1450 - 1610Medium-StrongStrong
Ether (Ar-O-C)Asymmetric Stretch1200 - 1260StrongWeak

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling in Mechanistic Studies

There is no specific literature detailing the mass spectrometry fragmentation patterns or isotopic profiling of this compound. In principle, mass spectrometry would be a crucial tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.

A theoretical fragmentation analysis would anticipate initial cleavage at the ester linkage, potentially yielding fragments corresponding to the 4-cyanophenoxy group and the acetyl-2-oxopropyl cation. Further fragmentation of these primary ions would provide additional structural information. Isotopic profiling, particularly through the incorporation of stable isotopes like ¹³C or ¹⁸O, would be invaluable for tracing reaction mechanisms involving this compound, but no such studies have been published.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Insights (if enantiomers exist)

The existence of enantiomers for this compound depends on whether the molecule possesses a chiral center. The structure contains a quaternary carbon within the propoxy chain which could be chiral if the two substituents attached to the carbonyl groups are considered different. If the compound is chiral and can be resolved into its enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical characterization.

However, there are no published studies on the synthesis of enantiomerically pure forms of this compound or the application of chiroptical methods for its analysis. Such studies would be necessary to determine the absolute configuration of each enantiomer and to investigate its stereochemical properties.

Advanced Hyphenated Techniques for Comprehensive Structural Insights (e.g., LC-NMR, GC-IR)

Hyphenated techniques that couple separation methods with spectroscopic detection are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) would offer comprehensive structural insights into this compound.

LC-NMR would allow for the separation of the compound from any impurities or reactants, followed by the acquisition of detailed NMR spectra to confirm its structural connectivity. mdpi.comiosrphr.org GC-IR could provide information about the functional groups present in the molecule. Despite the potential of these techniques, no specific applications to the analysis of this compound have been reported in the scientific literature.

Theoretical and Computational Chemistry of 4 1 Acetyl 2 Oxopropoxy Benzonitrile

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into its behavior. For a molecule like 4-(1-Acetyl-2-oxopropoxy)benzonitrile, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

HOMO-LUMO Energy Gap and Reactivity Prediction

A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

Energy Gap (ΔE): A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Without specific published data, a hypothetical analysis would involve calculating the energies of these frontier orbitals to predict regions of the molecule susceptible to electrophilic or nucleophilic attack.

Charge Distribution and Electrostatic Potential Surface Analysis

DFT calculations can also determine how charge is distributed across a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would likely be centered around the oxygen and nitrogen atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

This analysis provides a clear picture of the charge distribution and helps in understanding intermolecular interactions and chemical reactivity.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, particularly around its ether and ester-like linkages, means it can exist in various spatial arrangements or conformations.

Molecular Mechanics (MM): This method can be used to perform a systematic search for different stable conformers. By rotating the rotatable bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped out to identify the lowest-energy (most stable) conformations.

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time. This allows for the exploration of its conformational space and provides insights into its dynamic behavior, flexibility, and the stability of different conformers at various temperatures.

Spectroscopic Property Prediction from First Principles

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical values, when compared to experimental spectra, can help confirm the molecular structure. The calculations would provide a list of predicted chemical shifts for each unique carbon and hydrogen atom in this compound.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational (infrared) spectra can also be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. These calculated frequencies and their corresponding assignments help in the interpretation of experimental IR and Raman spectra.

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To provide a scientifically accurate and verifiable article as per the user's instructions, it is imperative to base the content on existing research. Without such foundational information for this particular compound, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness. Further research into this specific molecule would be required to address the detailed points in the provided outline.

Derivatization and Chemical Modification Strategies for 4 1 Acetyl 2 Oxopropoxy Benzonitrile

Functionalization of the Nitrile Group for Diverse Chemical Building Blocks

The nitrile, or cyano, group is a highly valuable functional group in organic synthesis due to its ability to be transformed into various other functionalities. researchgate.netnih.gov This versatility allows for the generation of a multitude of chemical building blocks from the parent molecule.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental for introducing a carboxyl group, which can then participate in a wide range of subsequent reactions, such as esterification and amidation.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LAH). researchgate.net This introduces a basic amino group, opening pathways to the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions. For instance, [3+2] cycloaddition with azides can lead to the formation of tetrazoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. researchgate.net Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.

These transformations of the nitrile group are summarized in the table below:

Reaction Reagents Product Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
ReductionLiAlH₄Primary Amine
[3+2] CycloadditionNaN₃Tetrazole
Nucleophilic AdditionGrignard Reagent (RMgX), then H₃O⁺Ketone

Transformations of the Acetyl and Ketone Moieties

The 1-acetyl-2-oxopropoxy moiety contains two carbonyl groups, a ketone and an ester-like acetyl group, which are characteristic of a β-dicarbonyl compound. nih.govmdpi.com This functionality is highly reactive and can be modified in numerous ways.

Common transformations include:

Acetal (B89532) and Ketal Formation: The ketone can be protected by forming an acetal or ketal through reaction with an alcohol or a diol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This is often a necessary step to prevent the ketone from reacting in subsequent synthetic steps.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.

Acylation: The enolate of the β-dicarbonyl system can be acylated to introduce additional acyl groups. researchgate.net

Oxidation: The β-hydroxy ketone, which can be formed by reduction, can be oxidized back to the β-diketone using reagents like o-iodoxybenzoic acid (IBX). organic-chemistry.org

A summary of these transformations is presented in the following table:

Reaction Reagents Product Functional Group
Acetal/Ketal FormationAlcohol/Diol, H⁺Acetal/Ketal
ReductionNaBH₄Secondary Alcohol
AcylationAcyl Halide/Anhydride (B1165640)Acylated β-Diketone
Oxidation of β-hydroxy ketoneo-Iodoxybenzoic acid (IBX)β-Diketone

Selective Modifications to the Benzonitrile (B105546) Aromatic Ring System

The benzonitrile ring can undergo electrophilic aromatic substitution reactions, although the cyano group is deactivating and meta-directing. However, the ether linkage at the para position is an activating, ortho, para-directing group. The interplay of these two substituents will govern the regioselectivity of substitution reactions.

Potential modifications include:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions can be used to introduce alkyl or acyl groups onto the aromatic ring, although the deactivating nature of the nitrile group may require harsh reaction conditions.

Directed C-H Functionalization: The nitrile group can act as a directing group in transition metal-catalyzed C-H activation reactions, allowing for the functionalization of the ortho C-H bonds. nih.govrsc.org

Synthesis of Novel Analogs and Homologs of 4-(1-Acetyl-2-oxopropoxy)benzonitrile

The synthesis of novel analogs and homologs can be achieved by modifying the synthetic route to the parent compound. For example, analogs can be prepared by using substituted 4-hydroxybenzonitriles or by varying the β-dicarbonyl component.

Synthetic strategies could involve:

Varying the Phenolic Component: Starting with different substituted 4-hydroxybenzonitriles would lead to analogs with various substituents on the aromatic ring.

Modifying the Dicarbonyl Moiety: Using different β-dicarbonyl compounds in the synthesis would result in analogs with different alkyl or aryl groups on the side chain.

Homologation: The length of the propoxy chain can be varied to create homologs of the parent compound.

Stereoselective Derivatization and Chiral Resolution Approaches (if applicable)

The 1-acetyl-2-oxopropoxy group contains a chiral center if the two carbonyl groups are differentiated. While the parent molecule is achiral due to the nature of the acetyl group, derivatization can introduce stereocenters.

Asymmetric Reduction: The ketone can be reduced asymmetrically to a chiral alcohol using chiral reducing agents or catalysts.

Enantioselective Allylation: The β-diketone can undergo enantioselective allylation, introducing a chiral allyl group. nih.gov

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The stereoselective biosynthesis of chiral amino alcohols from diketones has also been reported, suggesting potential biocatalytic routes for stereoselective modifications. acs.org

Advanced Analytical Method Development for Research Purposes Involving 4 1 Acetyl 2 Oxopropoxy Benzonitrile

Chromatographic Separation Techniques for Purity Assessment and Isolation

There is no available information on the use of chromatographic techniques, such as chiral or preparative chromatography, for the purity assessment and isolation of 4-(1-Acetyl-2-oxopropoxy)benzonitrile. While methods for separating related benzonitrile (B105546) derivatives exist, specific conditions including stationary phases, mobile phases, and detection parameters tailored for this compound have not been published. Research on structurally similar compounds containing a 2-oxopropoxy group has utilized techniques like thin-layer chromatography for reaction monitoring, but detailed high-performance liquid chromatography (HPLC) or preparative chromatography methods for isolation and purification are not described.

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination in Academic Settings

No specific quantitative analysis methods for monitoring the synthesis of this compound or determining its reaction yield have been reported in academic literature. Standard techniques such as HPLC or gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used for such purposes with other chemical entities. However, the development and validation of such a method, including the selection of internal standards, calibration curves, and determination of limits of detection and quantification for this compound, are not present in the public domain.

Development of Online Reaction Monitoring Techniques for Mechanistic Studies

The application of Process Analytical Technology (PAT), such as online reaction monitoring, provides real-time insights into reaction kinetics and mechanisms. Techniques like inline Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for such mechanistic studies. However, no research has been published detailing the use of these online techniques to investigate the formation or transformation of this compound.

Impurity Profiling and Degradation Product Analysis in Research Contexts

A critical aspect of chemical research is the identification and characterization of impurities and degradation products. This is often achieved through a combination of chromatographic separation and mass spectrometry. For this compound, there are no published studies on its impurity profile or the analysis of its potential degradation products. The identification of process-related impurities or degradation pathways resulting from environmental stressors remains an uninvestigated area in scientific literature.

Q & A

Basic: What are the common synthetic routes and analytical techniques for characterizing 4-(1-Acetyl-2-oxopropoxy)benzonitrile?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, to introduce the acetyl-oxopropoxy group onto the benzonitrile core. For example, Wittig-type olefination (as demonstrated in related benzonitrile derivatives) can be adapted for functionalization . Analytical characterization relies on:

  • Spectroscopy : FT-IR for functional group identification, NMR (¹H/¹³C) for structural elucidation, and UV-Vis for electronic transitions .
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Computational validation : Density Functional Theory (DFT) calculations to predict spectroscopic profiles and compare with experimental data .

Basic: What safety precautions are critical during the synthesis and handling of this compound?

Answer:

  • Hazard Analysis : Conduct a thorough risk assessment for reagents like nitriles and acetylating agents, which may release toxic fumes (e.g., HCN) under thermal decomposition .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Emergency Protocols : Neutralize spills with activated carbon and ensure access to eyewash stations .

Advanced: How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Answer:
Discrepancies in spectroscopic or reactivity data (e.g., unexpected NMR shifts or Fukui indices) can be addressed by:

  • DFT Optimization : Refine molecular geometry using software like Gaussian to match experimental bond lengths/angles .
  • Docking Studies : Investigate steric or electronic mismatches in protein-ligand interactions that may explain anomalous bioactivity .
  • Solvent Effect Modeling : Apply polarizable continuum models (PCM) to account for solvent-induced shifts in UV-Vis or fluorescence spectra .

Advanced: What strategies optimize synthetic yields for structurally related benzonitrile derivatives?

Answer:
Key factors include:

  • Catalyst Selection : Palladium catalysts for Suzuki couplings (e.g., boronate intermediates) improve crosslinking efficiency .
  • Temperature Control : Low temperatures (−78°C) stabilize reactive intermediates like enolates .
  • Substituent Tuning : Electron-withdrawing groups (e.g., –CN) enhance electrophilicity, accelerating nucleophilic attack .
  • Purification : Column chromatography with gradient elution resolves regioisomers .

Advanced: How do structural modifications to the benzonitrile core affect biological activity in drug discovery?

Answer:

  • Hydrophobic Substituents : Alkyl chains (e.g., cyclopentyl groups) improve membrane permeability, as seen in HIV replication inhibitors .
  • Electron-Deficient Moieties : Nitrile groups enhance binding to enzymes like kinases via dipole interactions .
  • Hydroxyethyl Side Chains : Increase solubility and enable hydrogen bonding with targets like proteases .
  • Validation : Use SAR studies with IC50 assays and molecular dynamics simulations to quantify activity changes .

Advanced: What are the emerging applications of this compound in material science?

Answer:

  • OLEDs : Derivatives with carbazole/phenoxazine units exhibit thermally activated delayed fluorescence (TADF), enabling energy-efficient light-emitting layers .
  • Polymer Synthesis : Serve as crosslinkers in epoxy resins due to nitrile reactivity .
  • Photocatalysts : The acetyl-oxopropoxy group facilitates charge transfer in visible-light-driven reactions .

Advanced: How can researchers address conflicting data in pharmacological studies of this compound?

Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines to distinguish cell-specific effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins .

Advanced: What methodologies are used to study the environmental impact of benzonitrile derivatives?

Answer:

  • Degradation Studies : Monitor hydrolysis/oxidation products using GC-MS under simulated environmental conditions .
  • Ecotoxicology : Assess aquatic toxicity via Daphnia magna assays and QSAR modeling .
  • Adsorption Analysis : Measure soil sorption coefficients (Kd) to evaluate mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.